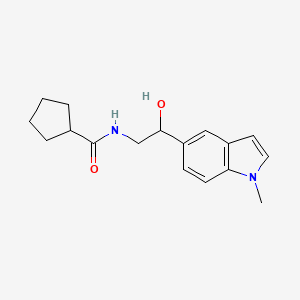

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

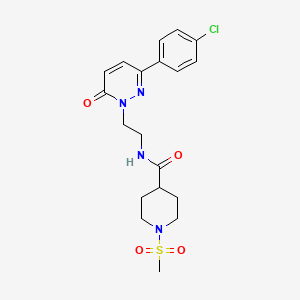

Molecular Structure Analysis

The compound contains an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The specific structure of “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide” would need to be analyzed using specialized software or techniques.Wissenschaftliche Forschungsanwendungen

- Indole derivatives have attracted attention for their potential as anticancer agents. They exhibit cytotoxic effects on cancer cells by interfering with cell division and inducing apoptosis. Researchers explore the synthesis and biological activity of indole-based compounds to develop novel cancer therapies .

- Indole derivatives demonstrate antimicrobial properties against bacteria, fungi, and viruses. Their ability to inhibit microbial growth makes them valuable candidates for drug development. Investigating the structure-activity relationship of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide could reveal its specific antimicrobial effects .

- Some indole compounds exhibit neuroprotective properties by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival. Research into N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide may uncover its potential in neurodegenerative disease treatment .

- Indole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These compounds may help manage inflammatory conditions such as arthritis, asthma, and inflammatory bowel diseases. Evaluating the anti-inflammatory potential of our compound is essential .

- Indole-based molecules can act as analgesics by interacting with pain receptors or modulating pain pathways. Investigating whether N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide has analgesic effects could provide valuable insights .

- Indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Understanding how our compound affects plant physiology could lead to applications in agriculture and horticulture .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Anti-inflammatory Activity

Analgesic Properties

Plant Growth Regulation

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-10,12,16,20H,2-5,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRGAZLZQAMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)

![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)